molecular formula C13H18N2O4S B1328640 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine CAS No. 942474-62-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine

Cat. No.: B1328640
CAS No.: 942474-62-6
M. Wt: 298.36 g/mol
InChI Key: FMCMPRSPZOAYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications .

Biological Activity

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a compound characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethylsulfonyl group and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₄H₁₈N₂O₆S
  • Molecular Weight : 342.37 g/mol
  • Melting Point : 158-160°C
  • Boiling Point : Approximately 608.2°C

The structural features of this compound allow for various chemical reactions, including acid-base reactions and nucleophilic substitutions, which can lead to derivatives with altered biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Piperidine derivatives have shown cytotoxic effects against multiple cancer cell lines, suggesting their potential role in cancer therapy. The presence of both the nitrophenyl and ethylsulfonyl groups may enhance these activities through specific interactions with cellular targets.

Table 1: Biological Activity Summary

Activity TypeDescription
AnticancerExhibits cytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential to inhibit enzymes involved in cancer progression
Molecular DockingInteraction studies indicating binding affinities with cellular targets

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that regulate cancer progression, such as lysophosphatidic acid (LPA) levels, which are linked to tumor growth and metastasis .
  • Cellular Interactions : Molecular docking studies have suggested that the compound can interact with various biological targets, including receptors involved in apoptosis and cell proliferation pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound. For instance:

  • A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models, highlighting their potential as therapeutic agents for solid tumors .
  • Another investigation focused on the interaction of piperidine derivatives with cancer cell lines, revealing dose-dependent cytotoxicity and suggesting further exploration into their mechanisms of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesUnique Aspects
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidineContains morpholine instead of piperidineDifferent pharmacological profiles
1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-onesVariations in sulfonamide groupsKnown for diverse biological activities
Piperidinone derivativesVariations in carbon chain length or functional groupsEnhanced bioactivity against specific cancer types

These comparisons underscore the potential of this compound as a distinct candidate in drug development efforts targeting various diseases, particularly cancer.

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCMPRSPZOAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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